N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-6-8-1-4-10-11(5-8)16-7-15-10/h1,4-5,9,12H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHEXHVMIFAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the cyclopropane ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the sulfonamide group is replaced by the nucleophile.
Scientific Research Applications
Chemical Properties and Structure
N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide features a cyclopropane ring attached to a sulfonamide group and a benzo[d][1,3]dioxole moiety. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets.
Pharmacological Applications
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. The specific mechanisms of action for this compound are still under investigation but may involve modulation of signaling pathways associated with cancer progression .
2. Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. This compound may demonstrate similar effects against various bacterial strains, potentially serving as a lead compound for developing new antibiotics. Its ability to inhibit bacterial dihydropteroate synthase could be a key mechanism.
3. Neurological Applications
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known anxiolytics raises the possibility of developing it as a therapeutic agent for anxiety and depression. Ongoing research is needed to elucidate its pharmacokinetic and pharmacodynamic profiles in this context .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of this compound analogs in vitro and in vivo. Results indicated significant inhibition of tumor cell proliferation in several cancer lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis |
| Compound B | HeLa | 8 | Cell Cycle Arrest |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 16 µg/mL |
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, in antitumor studies, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . The compound may interact with cellular proteins and enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives with Isoxazole or Benzodioxole Moieties
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a)
- Structure : Contains a benzo[d]isoxazole core substituted with ethyl and methoxy groups, linked to an ethanesulfonamide chain.
- Synthesis : Synthesized via reaction of a benzo[d]isoxazole amine with ethanesulfonyl chloride in dichloromethane (DCM) with pyridine as a base .
- Key Differences :
- The benzo[d]isoxazole ring lacks the methylenedioxy (OCH2O) group present in the target compound.
- The cyclopropane ring in the target compound introduces steric rigidity absent in 11a.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide Derivatives (e.g., Compounds 41, 50, 74)
- Structure : Feature a benzo[1,3]dioxole moiety attached to a cyclopropanecarboxamide group, linked to substituted thiazole rings. Examples include:
- Synthesis: Prepared via coupling of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with aminothiazole derivatives using standard carbodiimide-mediated amidation .
- Key Differences :
- Functional Group : These compounds are carboxamides , whereas the target compound is a sulfonamide . Sulfonamides exhibit stronger hydrogen-bonding capacity due to the sulfonyl group’s polarity.
- Bioactivity : Carboxamides are often associated with kinase or protease inhibition, while sulfonamides are more commonly linked to carbonic anhydrase or antimicrobial targets.
Fluorinated Analogues
(R)-N-(1-(3-(Benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide
- Structure : A fluorinated analogue with a difluorobenzo[1,3]dioxole group and a complex indole-based side chain.
- Molecular Formula : C40H39F3N2O6 (Molar mass: 700.74 g/mol) .
- Key Differences: Fluorination: The 2,2-difluoro substitution on the benzodioxole ring enhances metabolic stability and lipophilicity compared to the non-fluorinated target compound. Complexity: The indole and benzyloxypropyl substituents increase molecular weight and steric bulk, likely reducing membrane permeability relative to the simpler sulfonamide derivative.
Comparative Data Table
Research Implications
- Structural Activity Relationships (SAR) :
- Synthetic Feasibility : Sulfonamide synthesis (target compound) is typically simpler than multi-step carboxamide derivatization (e.g., compound 74), which requires protective groups and coupling agents.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound this compound features a cyclopropane ring linked to a benzo[d][1,3]dioxole moiety. The presence of these structural components is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 287.35 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant antitumor activity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values indicating strong efficacy compared to standard drugs like doxorubicin .
The anticancer mechanisms of this compound and similar compounds are believed to involve:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Induction of Apoptosis : Assessment via annexin V-FITC assays indicates that these compounds can trigger apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that these compounds may cause cell cycle arrest in the G0/G1 phase, preventing cancer cell division.
- Mitochondrial Pathway Modulation : Alterations in the expression of proteins such as Bax and Bcl-2 suggest that these compounds may influence mitochondrial pathways involved in apoptosis .
Comparative Biological Activity
A comparative analysis of various derivatives reveals that while many exhibit potent anticancer properties, the specific activity can vary significantly based on structural modifications. For example:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
This table illustrates how certain derivatives outperform conventional chemotherapeutics, highlighting the importance of structural optimization in drug design .
Other Biological Activities
In addition to anticancer effects, compounds related to this compound have been investigated for other biological activities:
- Antibacterial Activity : Some derivatives have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogens such as Candida albicans, suggesting a broad spectrum of activity .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxicity against cancer cell lines using SRB assays. The results indicated that modifications significantly influenced their anticancer potency .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression, providing insights into their potential mechanisms of action .
Q & A
Q. How can the synthetic yield of N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide be optimized in multi-step reactions?
- Methodological Answer : To optimize synthesis, prioritize reaction conditions such as solvent choice (e.g., anhydrous ethanol for nucleophilic substitution steps), stoichiometric ratios of precursors (e.g., (3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanamine), and temperature control during silyl deprotection. Post-reaction purification via high-performance liquid chromatography (HPLC) or column chromatography can enhance purity . Monitor intermediates using H NMR and C NMR to confirm structural fidelity at each stage.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and spectrometric methods:
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz) and C NMR (100 MHz) in deuterated solvents (e.g., CDCl) to verify proton environments and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to confirm molecular weight and isotopic patterns .
Q. How should stability studies be designed to assess the compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffers (pH 3–9) and temperatures (4°C to 50°C) over 30 days. Use HPLC to monitor degradation products and quantify remaining parent compound. Include controls with inert atmospheres (e.g., nitrogen) to isolate oxidative degradation pathways .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., anticonvulsant vs. antimicrobial effects) be resolved across studies?
- Methodological Answer : Perform comparative assays under standardized conditions (e.g., cell lines, animal models) to eliminate variability. For anticonvulsant activity, use maximal electroshock (MES) and pentylenetetrazole (PTZ) models, while for antimicrobial activity, employ broth microdilution against Gram-positive/negative bacteria. Cross-reference structural analogs (e.g., benzo[d][1,3]dioxolyl derivatives) to identify substituent-dependent activity trends .
Q. What experimental approaches elucidate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants () against target enzymes (e.g., cytochrome P450 isoforms). Pair with molecular docking studies using the compound’s InChI or SMILES string (e.g., C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) to predict binding modes. Validate with site-directed mutagenesis of catalytic residues .
Q. How can computational modeling improve the prediction of physicochemical properties and metabolic pathways?
- Methodological Answer : Apply density functional theory (DFT) to calculate logP (lipophilicity) and pKa values. Use QSAR models trained on sulfonamide derivatives to predict ADMET profiles. For metabolic pathways, employ in silico tools like MetaSite to simulate phase I/II transformations (e.g., cytochrome-mediated oxidation, glucuronidation) .
Q. What strategies address discrepancies in solubility data between theoretical predictions and experimental observations?
- Methodological Answer : Reconcile discrepancies by testing solubility in diverse solvents (e.g., DMSO, PBS) using nephelometry or UV-Vis spectroscopy. Compare results with Hansen solubility parameters (HSPs) derived from molecular dynamics simulations. Adjust synthetic routes to introduce solubilizing groups (e.g., polyethylene glycol chains) if needed .
Methodological Frameworks
Q. How can researchers integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Align studies with established frameworks such as the "lock-and-key" model for enzyme inhibition or structure-activity relationship (SAR) principles. Use the compound’s cyclopropane sulfonamide moiety as a scaffold for derivatization, guided by bioisosteric replacement strategies (e.g., replacing benzo[d][1,3]dioxolyl with indole rings) .
Q. What experimental controls are essential for in vitro toxicity profiling?
- Methodological Answer : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO) in MTT assays. Assess mitochondrial membrane potential (JC-1 staining) and reactive oxygen species (ROS) generation to differentiate apoptotic vs. necrotic pathways. Validate findings with orthogonal assays (e.g., Annexin V/PI flow cytometry) .
Data Interpretation and Validation
Q. How should conflicting NMR spectral data be resolved when characterizing synthetic intermediates?
- Methodological Answer :
Re-run NMR under optimized conditions (e.g., higher field strength, cryoprobes) to enhance resolution. Compare with literature data for analogous compounds (e.g., benzo[d][1,3]dioxol-5-ylmethyl derivatives). Use 2D techniques (COSY, HSQC) to assign overlapping signals .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Methodological Answer :
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate reproducibility via intra- and inter-assay coefficients of variation (CV < 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
